2,4-Dichloro-1,2-dihydro-1,8-naphthyridine
Description
Evolution of Synthetic Approaches to the Naphthyridine Scaffold
The history of naphthyridine chemistry dates back to the late 19th and early 20th centuries, with the first synthesis of a naphthyridine compound reported by Reissert in 1893 and the unsubstituted 1,8-naphthyridine (B1210474) being synthesized in 1927. nih.gov Early synthetic methods were often adaptations of established quinoline (B57606) syntheses.
Classic methodologies for constructing the 1,8-naphthyridine core include:
Friedländer Synthesis: This condensation reaction between an o-aminopyridine aldehyde or ketone and a compound containing an active methylene (B1212753) group is one of the most common and straightforward methods. nih.gov
Skraup Reaction: Involving the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.govnih.gov
Combes Synthesis: The acid-catalyzed condensation of an aminopyridine with a β-diketone. nih.gov
Conrad-Limpach-Knorr Synthesis: Reaction of an aminopyridine with a β-ketoester. nih.gov
Over the years, research has focused on developing more efficient, regioselective, and environmentally friendly synthetic routes. acs.org Modern approaches often utilize advanced catalytic systems, including metal-free ionic liquids, to drive reactions under milder conditions, sometimes even in aqueous media. nih.govnih.gov Multi-component reactions, where several starting materials are combined in a single step, have also become a popular strategy for rapidly generating diverse libraries of substituted 1,8-naphthyridines. organic-chemistry.org
Emergence of 1,8-Naphthyridine as a Privileged Heterocyclic System in Research
The 1,8-naphthyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for drug discovery. nih.govnih.gov The broad pharmacological profile of 1,8-naphthyridine derivatives is a key reason for this status. tandfonline.combenthamdirect.com
The significance of this scaffold was solidified by the discovery and clinical success of Nalidixic acid , the first quinolone antibiotic, which features a 1,8-naphthyridine core. nih.govnih.gov This paved the way for the development of subsequent generations of fluoroquinolone antibiotics, such as Enoxacin , which also incorporate this heterocyclic system. researchgate.netnih.gov Beyond antibacterial applications, derivatives have shown potential as anticancer agents (like Vosaroxin ), antivirals, antidepressants, and immunomodulators, further cementing the scaffold's importance in pharmaceutical research. tandfonline.comnih.govnih.gov
Structural Framework and Nomenclature Conventions for Dihydro-1,8-naphthyridines in Academic Discourse
The nomenclature of heterocyclic compounds, including partially saturated systems like dihydro-1,8-naphthyridines, follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). indusuni.ac.inqmul.ac.uk
For a partially saturated bicyclic system, the name is based on the fully unsaturated parent heterocycle, in this case, 1,8-naphthyridine . ksu.edu.sa The degree of saturation is indicated by prefixes such as "dihydro-," "tetrahydro-," etc., which specify the number of added hydrogen atoms. ksu.edu.sawordpress.com
In the specific case of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine :
1,8-Naphthyridine: This defines the core bicyclic structure containing two nitrogen atoms at positions 1 and 8.
1,2-dihydro: This prefix indicates that one of the double bonds in the parent aromatic system has been saturated by the addition of two hydrogen atoms. The locants "1,2-" specify that the saturation has occurred between positions 1 and 2 of the ring system.
2,4-Dichloro: This indicates the presence of two chlorine substituents, located at positions 2 and 4 of the naphthyridine skeleton.
This systematic naming convention allows for the unambiguous identification of the compound's structure, distinguishing it from its fully aromatic counterpart, 2,4-Dichloro-1,8-naphthyridine (B1592249) , and other possible isomers. indusuni.ac.indspmuranchi.ac.in
Overview of Research Trajectories for Dichloro-1,2-dihydro-1,8-naphthyridine
Research on This compound is less extensive compared to its fully aromatic analogue, 2,4-Dichloro-1,8-naphthyridine . The research trajectories for these two compounds diverge based on their distinct chemical properties.
The aromatic version, 2,4-Dichloro-1,8-naphthyridine , is primarily utilized as a versatile chemical intermediate. The chlorine atoms at the 2 and 4 positions are effective leaving groups, making the compound a key building block for creating more complex molecules through nucleophilic substitution and cross-coupling reactions. chemimpex.com It has been investigated in the synthesis of potential anticancer agents and as a precursor for developing herbicides. chemimpex.com
Conversely, the research focus for This compound centers on its inherent chemical properties and the challenges of its synthesis. The introduction of the dihydro core significantly alters the molecule's characteristics:
Synthesis: The creation of the 1,2-dihydro form from its aromatic parent would require specialized reduction protocols.
Stability and Acidity: The dihydro core disrupts the aromatic stabilization of the ring system. This leads to lower thermal stability and a higher predicted acidity (pKa of ~4.75) compared to the fully aromatic derivative.
These differing properties suggest that the research utility of the dihydro compound lies in a different area than its aromatic counterpart. While the aromatic compound is a stable building block for further functionalization, the dihydro version is a more reactive species. Its potential research trajectories could involve its use in reactions where a less stable, more reactive heterocyclic system is desired, or in studies comparing the biological activity of saturated versus unsaturated heterocyclic systems. However, specific applications and detailed research findings for this compound remain limited in published literature.
Data Table: Comparative Properties of Dichloro-1,8-Naphthyridine Derivatives
| Property | 2,4-Dichloro-1,8-naphthyridine (Aromatic) | This compound (Dihydro) |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₆Cl₂N₂ |
| Molecular Weight | 199.04 g/mol | 201.05 g/mol |
| Aromaticity | Aromatic | Non-aromatic (in the dihydropyridine (B1217469) ring) |
| Predicted Acidity (pKa) | Lower | ~4.75 (Higher) |
| Thermal Stability | Higher | Lower |
| Primary Research Use | Synthetic building block chemimpex.com | Less explored; distinct reactive properties |
Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl2N2 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2,4-dichloro-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4,7H,(H,11,12) |
InChI Key |
UMZJLKNNMRYMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(C=C2Cl)Cl)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 1,2 Dihydro 1,8 Naphthyridine and Analogous 1,8 Naphthyridine Systems
Classical Cyclization Reactions for Naphthyridine Ring Formation
The synthesis of the 1,8-naphthyridine (B1210474) ring system has historically relied on several robust cyclization reactions, originally developed for quinoline (B57606) synthesis. oregonstate.edu These methods, including the Gould-Jacobs, Knorr, Combes, and Friedländer reactions, have been successfully adapted by substituting aniline-based precursors with corresponding 2-aminopyridines to construct the fused pyridopyridine structure. ekb.egoregonstate.edu
Gould-Jacobs Reaction Pathways
The Gould-Jacobs reaction is a versatile method for creating 4-hydroxyquinoline (B1666331) derivatives, which has been extended to the synthesis of 4-hydroxy-1,8-naphthyridines. wikipedia.org The process begins with the condensation of a 2-aminopyridine (B139424) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This initial step forms an anilidomethylenemalonic ester intermediate. Subsequent thermal cyclization, often requiring high temperatures, closes the ring to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. wikipedia.orgablelab.eu This ester can then be saponified and decarboxylated to yield the 4-hydroxy-1,8-naphthyridine. The reaction is particularly effective for aminopyridines with electron-donating groups. wikipedia.org
The general mechanism involves an initial nucleophilic substitution of the ethoxy group from the malonate derivative by the amino group of the pyridine (B92270), followed by a thermally induced 6-electron electrocyclization. wikipedia.org
Table 1: Examples of Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis
| Starting 2-Aminopyridine | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | Heat (240-250°C) in diphenyl ether | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | researchgate.net |
Knorr and Conrad-Limpach Analogues in Naphthyridine Synthesis
The Conrad-Limpach and Knorr syntheses provide two distinct pathways for producing hydroxy-substituted quinolines from anilines and β-ketoesters, and these methods are analogously applied to 1,8-naphthyridines using 2-aminopyridines. oregonstate.eduwikipedia.orgjptcp.com The regioselectivity of the initial condensation is highly dependent on reaction conditions, particularly temperature.
Conrad-Limpach Analogue: Under milder, kinetically controlled conditions (often at or below room temperature), the amino group of the 2-aminopyridine preferentially attacks the more reactive keto group of the β-ketoester. This leads to a β-aminocrotonate intermediate which, upon thermal cyclization at high temperatures (around 250°C), yields a 4-hydroxy-1,8-naphthyridine derivative. wikipedia.orgjptcp.com
Knorr Analogue: At higher temperatures (around 140°C), the reaction becomes thermodynamically controlled. The amino group attacks the less reactive ester carbonyl, forming a β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization of this anilide results in the formation of a 2-hydroxy-1,8-naphthyridine derivative. wikipedia.org
These analogous reactions offer strategic entry points to differently substituted hydroxy-1,8-naphthyridine cores, which are crucial precursors for halogenated derivatives like the title compound.
Combes Reaction for Substituted 1,8-Naphthyridines
The Combes reaction offers a direct route to 2,4-disubstituted 1,8-naphthyridines. This method involves the acid-catalyzed condensation of a 2-aminopyridine with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the fused ring system. wikipedia.org Concentrated sulfuric acid is a common catalyst for this cyclization. wikipedia.org The choice of substituents on the β-diketone directly translates to the substitution pattern at the 2- and 4-positions of the resulting 1,8-naphthyridine.
Friedländer Reaction and its Modifications in 1,8-Naphthyridine Synthesis
The Friedländer synthesis is one of the most straightforward and widely used methods for constructing 1,8-naphthyridine rings. nih.govacs.org The classical approach involves the base- or acid-catalyzed condensation of a 2-aminopyridine bearing an ortho-carbonyl group, typically 2-amino-3-pyridinecarboxaldehyde (B47744), with a compound containing an active methylene (B1212753) group (e.g., a ketone, aldehyde, or malonate). nih.govnih.gov
Recent advancements have focused on developing more environmentally friendly and efficient modifications:
Ionic Liquids (ILs): Basic ionic liquids, such as [Bmmim][Im], have been employed as both the catalyst and solvent. nih.govacs.org This approach offers high yields, simple product workup, and the potential for catalyst recycling. nih.gov
Green Solvents: Water has been successfully used as a solvent, often with a biocompatible and non-toxic catalyst like choline (B1196258) hydroxide (B78521) (ChOH), for gram-scale synthesis. nih.govresearchgate.net This method avoids hazardous organic solvents and metal catalysts. nih.govrsc.org
Catalyst-Free Conditions: In some cases, the reaction can proceed under catalyst-free conditions, further enhancing its green credentials.
Table 2: Examples of Friedländer Reaction for 1,8-Naphthyridine Synthesis
| 2-Amino-3-carbonylpyridine | Carbonyl Compound | Conditions (Catalyst/Solvent) | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (IL), 80°C | 2,3-Diphenyl-1,8-naphthyridine | High | nih.govacs.org |
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (1 mol%), H₂O | 2-Methyl-1,8-naphthyridine | Good | nih.gov |
| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline hydroxide (1 mol%), H₂O, 50°C | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] organic-chemistry.orgorganic-chemistry.orgnaphthyridine | 96% | nih.gov |
Povarov Reaction and Multicomponent Cyclization Strategies
Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex heterocyclic structures like 1,8-naphthyridines in a single step. organic-chemistry.org A common MCR strategy involves the condensation of a 2-aminopyridine, various aldehydes, and a C-H activated compound like malononitrile (B47326) or an ethyl cyanoacetate. organic-chemistry.orgorganic-chemistry.org These reactions are often catalyzed by a Lewis acid and can proceed under mild conditions at room temperature, offering good to high yields of highly functionalized 1,8-naphthyridines. organic-chemistry.org
The Povarov reaction, a type of formal [4+2] cycloaddition, is primarily used for synthesizing tetrahydroquinolines. Its application to 1,8-naphthyridine synthesis is less direct but can be envisioned through the reaction of an imine derived from a 2-aminopyridine with an electron-rich alkene. The resulting tetrahydro-1,8-naphthyridine can then be aromatized. A novel iodine-mediated formal [3+2+1] cycloaddition has also been developed, which expands the scope of Povarov-type reactions for synthesizing substituted quinolines and could be conceptually applied to naphthyridine systems. organic-chemistry.org
Targeted Synthesis of Dihydro-1,8-Naphthyridines
The synthesis of dihydro-1,8-naphthyridine systems can be achieved either through direct cyclization methods that yield a partially saturated ring or by the reduction of a fully aromatic 1,8-naphthyridine precursor. One-pot multicomponent reactions can sometimes lead directly to dihydro derivatives, such as the synthesis of 3,3-dimethyl-3,4-dihydro-2H-dibenzo[b,g] researchgate.netorganic-chemistry.org-naphthyridin-1-one from 2-chloroquinoline-3-carbaldehydes, dimedone, and ammonium (B1175870) acetate. researchgate.net
The synthesis of the specific target compound, 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine , is not typically achieved through a direct cyclization to the dihydro form. Instead, it is more likely prepared from its aromatic counterpart, 2,4-dichloro-1,8-naphthyridine (B1592249). The synthesis of this aromatic precursor generally starts with a 1,8-naphthyridine-2,4-diol. This diol is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride and phosphorus oxychloride, to replace the hydroxyl groups with chlorine atoms, yielding 2,4-dichloro-1,8-naphthyridine. chemicalbook.com
Obtaining the 1,2-dihydro derivative from the aromatic 2,4-dichloro-1,8-naphthyridine would necessitate a specialized and selective reduction protocol. Such reductions are challenging as they must partially reduce one of the pyridine rings without affecting the chlorine substituents or the other ring. This highlights that dihydro-1,8-naphthyridines are often more synthetically complex to access than their fully aromatic analogues.
Cyclization Reactions Leading to Dihydro-Naphthyridine Moieties
The synthesis of 1,8-naphthyridine derivatives is primarily accomplished through variations of the Friedländer condensation. This reaction involves the cyclization of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing an active methylene group (e.g., a ketone, aldehyde, or dicarbonyl compound). nih.govrsc.orgnih.gov The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the fused pyridine ring system.
While the Friedländer reaction is the most common, other classical methods for quinoline synthesis, such as the Skraup, Combes, and Pfitzinger reactions, have also been adapted for naphthyridine synthesis, though they are generally considered less efficient. nih.gov The Friedländer approach is often preferred due to its milder conditions and higher yields. nih.gov For instance, the reaction can be catalyzed by various acids or bases. The choice of the carbonyl component is crucial as it dictates the substitution pattern on the newly formed ring. When unsymmetrical ketones are used, the reaction can potentially lead to two different regioisomers, although specific catalysts can provide excellent regioselectivity. acs.org
Specific Routes to this compound
The direct synthesis of 2,4-dichloro-1,8-naphthyridine typically involves a two-step process. First, a 2,4-dihydroxy-1,8-naphthyridine precursor is synthesized, often by reacting a substituted 2-aminopyridine with diethyl malonate under microwave irradiation without a solvent or catalyst. researchgate.net
The subsequent conversion of the dihydroxy intermediate to the target 2,4-dichloro derivative is achieved through a chlorination reaction. A common and effective method involves treating the dihydroxy compound with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). chemicalbook.com This reaction is typically performed by heating the mixture to reflux for several hours. chemicalbook.com After the reaction is complete, the mixture is poured onto ice, and the pH is adjusted to be alkaline, causing the dichlorinated product to precipitate. chemicalbook.com This method is analogous to the synthesis of other chlorinated naphthyridines, such as 2,7-dichloro-1,8-naphthyridine, from their corresponding diol precursors. chemicalbook.com The resulting 2,4-dichloro-1,8-naphthyridine is a versatile chemical building block used in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.com
Green Chemistry Approaches in Naphthyridine Synthesis
In recent years, significant efforts have been made to develop more environmentally benign synthetic routes for 1,8-naphthyridines, focusing on alternative energy sources and greener reaction media.
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,8-naphthyridine derivatives. tsijournals.com The application of microwave irradiation can dramatically reduce reaction times from many hours under conventional heating to just a few minutes, often with improved product yields. tsijournals.comscispace.com For example, the Friedländer condensation of 2-aminonicotinaldehyde with various active methylene compounds under solvent-free conditions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), is completed in minutes with yields ranging from 74-86%. tsijournals.com Similarly, the synthesis of 1,8-naphthyridinyl phthalazine-1,4-diones from 3-aryl-2-hydrazino-1,8-naphthyridines and phthalic anhydride (B1165640) under microwave irradiation proceeds in excellent yields within minutes. scispace.com The Suzuki coupling to produce functionalized naphthalimides has also been shown to be significantly more efficient under microwave heating compared to conventional oil-bath heating, with a yield of 77% in 30 minutes versus 22% in 8 hours. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Friedländer Condensation | Hours, Lower Yields | Minutes, 74-86% | tsijournals.com |
| Suzuki Coupling | 8 hours, 22% | 30 minutes, 77% | mdpi.com |
| Phthalazinone Synthesis | Long reaction times, Lower yields | Few minutes, Excellent yields | scispace.com |
Metal-Free and Aqueous Reaction Environments
A significant advancement in green synthesis is the use of water as a reaction solvent, replacing hazardous and volatile organic solvents. nih.gov The Friedländer reaction for synthesizing 1,8-naphthyridines has been successfully performed in water, which is notable as it is the first report of this synthesis in an aqueous medium. nih.govacs.org This approach is often paired with a metal-free catalyst, such as the biocompatible ionic liquid choline hydroxide (ChOH). nih.govacs.org ChOH is not only non-toxic and water-soluble but also acts as a highly effective catalyst, providing excellent yields (>90%) under mild conditions (50 °C). acs.org The catalyst's efficacy is attributed to its ability to form hydrogen bonds with the reactants, which is a crucial step for the reaction to proceed in water. nih.govacs.org This method avoids the use of expensive and toxic metal catalysts and simplifies product separation. acs.org
Ionic Liquid Mediated Cyclizations
Ionic liquids (ILs) have been explored as green catalysts and solvents for 1,8-naphthyridine synthesis. acs.orgnih.gov Basic ionic liquids, in particular, have shown remarkable catalytic activity in the Friedlander reaction. acs.org For instance, 1-butyl-2,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) was found to be a superior catalyst compared to other ILs, facilitating the reaction between 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone with high yields. acs.orgxdhg.com.cn The use of ILs as the reaction medium can simplify the workup procedure and allows for the potential recycling of the catalyst. acs.orgxdhg.com.cn The reaction conditions, including temperature and time, can be optimized to achieve excellent yields of the desired naphthyridine products. acs.org
Table 2: Efficacy of Different Ionic Liquids in Friedländer Reaction
| Ionic Liquid Catalyst | Reaction Conditions | Yield (%) | Reference |
| [Bmmim][Im] | 80 °C, 24 h | 89.7 | xdhg.com.cn |
| [Bmim][BF4] | 80 °C, 24 h | Lower than [Bmmim][Im] | acs.org |
| [Bmim][PF6] | 80 °C, 24 h | Lower than [Bmmim][Im] | acs.org |
| Choline Hydroxide (ChOH) | 50 °C, 6 h (in water) | 99 | nih.govacs.org |
Strategic Functionalization during Synthesis
The functionalization of the 1,8-naphthyridine scaffold can be strategically achieved during the primary synthesis step. The Friedländer condensation is particularly amenable to this approach, as the choice of the carbonyl-containing reactant directly installs desired substituents onto the resulting heterocyclic ring. nih.govacs.org By using a diverse range of aliphatic and aromatic active methylene carbonyls, a wide array of substituted 1,8-naphthyridines can be produced in excellent yields. acs.org
Furthermore, cascade or multi-component reactions provide an efficient pathway to novel functionalized 1,8-naphthyridines. nih.gov For example, an efficient synthesis of functionalized 1,8-naphthyridine derivatives was developed via a cascade reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with enaminones or cyclic 1,3-dicarbonyl compounds. nih.gov Similarly, three-component domino reactions under catalyst-free conditions have been used to regioselectively synthesize functionalized nih.govacs.orgnaphthyridine derivatives. dntb.gov.ua These methods are highly atom-economical and allow for the construction of complex molecules in a single synthetic operation, which is a key principle of green chemistry.
Chemical Reactivity and Transformation Studies of 2,4 Dichloro 1,2 Dihydro 1,8 Naphthyridine
Halogen Reactivity and Substitution Patterns
The chlorinated structure of 2,4-dichloro-1,2-dihydro-1,8-naphthyridine significantly enhances its reactivity, particularly at the carbon atoms bearing the chlorine substituents. chemimpex.com This makes it an excellent precursor for a variety of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms at positions 2 and 4 of the 1,8-naphthyridine (B1210474) ring are susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups. libretexts.orgdiva-portal.org The reaction proceeds through a two-step addition-elimination mechanism, often involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups, a role fulfilled by the nitrogen atoms within the naphthyridine core. libretexts.org
The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, a phenomenon referred to as the "element effect". nih.gov This highlights the importance of the leaving group's ability to depart from the intermediate complex. In the context of this compound, the chlorine atoms serve as effective leaving groups, facilitating the substitution process.
Studies have demonstrated the successful substitution of the chloro groups with various nucleophiles. For instance, reactions with amines can lead to the formation of amino-substituted naphthyridine derivatives. This strategy has been employed in the synthesis of biologically active compounds.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reference |
| Amines | Amino-substituted naphthyridines | nih.gov |
| Hydrazine (B178648) | Hydrazinyl-substituted naphthyridines | researchgate.netresearchgate.net |
| Alkoxides | Alkoxy-substituted naphthyridines | |
| Thiolates | Thioether-substituted naphthyridines | researchgate.net |
This table is illustrative and not exhaustive of all possible SNAr reactions.
Electrophilic Substitution at the Dichloro-Naphthyridine Core
While nucleophilic substitution is a dominant reactive pathway, electrophilic aromatic substitution on the 2,4-dichloro-1,8-naphthyridine (B1592249) core is also a possibility, though generally less favored due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents. libretexts.org Electrophilic substitution reactions involve the attack of an electrophile on the π-electron system of the aromatic ring. libretexts.org The position of substitution is directed by the existing substituents on the ring. researchgate.net
In the case of dihalo-substituted acetanilides, for example, the orientation of electrophilic substitution is influenced by the halogen atoms. researchgate.net For the dichloro-naphthyridine core, electrophilic attack would likely occur at positions where the electron density is least diminished by the inductive and resonance effects of the nitrogen atoms and chlorine atoms. Further functionalization through electrophilic substitution can introduce groups like nitro or halogen moieties, expanding the chemical diversity of the naphthyridine scaffold. researchgate.net
Reduction and Oxidation Reactions of the Dihydro-Naphthyridine System
The dihydro-naphthyridine system within the molecule presents opportunities for both reduction and oxidation reactions, allowing for modification of the heterocyclic core's saturation level.
Oxidation of the Naphthyridine Scaffold
Conversely, the dihydro-naphthyridine system can be oxidized to its fully aromatic counterpart, 2,4-dichloro-1,8-naphthyridine. beilstein-journals.org This aromatization can be achieved using various oxidizing agents. The resulting fully aromatic system exhibits different electronic properties and reactivity compared to the dihydro precursor. The oxidation process can be a key step in the synthesis of certain 1,8-naphthyridine derivatives with specific biological activities. beilstein-journals.org
Condensation Reactions and Heterocycle Annulation
The reactive nature of this compound makes it a valuable building block for the construction of more complex, fused heterocyclic systems through condensation and annulation reactions. chemimpex.comnih.gov
Condensation reactions can occur with various bifunctional reagents, leading to the formation of new rings fused to the naphthyridine core. For example, reaction with hydrazine can lead to the formation of triazolo-fused naphthyridines.
Furthermore, the molecule can participate in annulation reactions, which involve the formation of a new ring. nih.gov These reactions are powerful tools in synthetic chemistry for creating polycyclic structures. rsc.org For instance, intermolecular cascade annulation processes have been reported for the synthesis of dihydrobenzo[b] researchgate.netnaphthyridine derivatives, which can proceed through a Michael addition followed by an SNAr process. nih.gov Such strategies offer efficient routes to novel and structurally complex heterocyclic compounds. nih.gov The development of these annulation reactions, particularly those that are metal-free, highlights the ongoing innovation in the synthesis of naphthyridine-based molecules. nih.gov
Cross-Coupling Reactions and Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds, and this compound is a suitable substrate for several of these transformations.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a widely used method for forming carbon-carbon bonds. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org In the context of this compound, the chlorine atoms can be sequentially or simultaneously replaced by various organic groups.
The general mechanism involves the oxidative addition of the dichloro-naphthyridine to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The selectivity of the reaction, dictating which chlorine atom is replaced first, can often be controlled by manipulating the reaction conditions, such as temperature and the specific palladium catalyst and ligands used.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Electrophile | Nucleophile | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl2 | K2CO3 | Alkenyl-substituted azaborines | nih.gov |
| Phenylboronic acid | Haloarenes | Pd(PPh3)4 | Na2CO3 | Biaryl compounds | libretexts.org |
This table illustrates representative examples of Suzuki-Miyaura coupling reactions, not specific to this compound, to demonstrate the general utility of the method.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org
For this compound, the Sonogashira coupling allows for the introduction of alkynyl groups at the 2- and 4-positions. The difference in reactivity between the two chlorine atoms can potentially allow for selective mono- or di-alkynylation. Generally, the halide at the position that is more electron-deficient will react preferentially. libretexts.org
Table 2: General Conditions for Sonogashira Coupling
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | wikipedia.org |
| Co-catalyst | CuI | wikipedia.org |
| Base | Triethylamine, Diethylamine | wikipedia.org |
| Solvent | THF, DMF, Amines | wikipedia.org |
This table outlines the general components and conditions for a typical Sonogashira cross-coupling reaction.
Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain synthetic applications. organic-chemistry.org
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) compound. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org The reaction is compatible with a wide array of functional groups. jk-sci.com
In the case of this compound, the Stille reaction provides a pathway to introduce various organic substituents, including aryl, vinyl, and alkyl groups, by coupling with the corresponding organotin reagents. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands can influence the reaction's efficiency and selectivity. researchgate.net
Table 3: Key Features of the Stille Cross-Coupling Reaction
| Feature | Description | Reference |
|---|---|---|
| Organometallic Reagent | Organostannane (R-Sn(Alkyl)3) | wikipedia.org |
| Electrophile | Organic Halide (R'-X) | wikipedia.org |
| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | jk-sci.com |
| Key Steps | Oxidative addition, Transmetalation, Reductive elimination | wikipedia.org |
| Advantages | Stability of organostannanes, functional group tolerance | wikipedia.orgjk-sci.com |
| Disadvantages | Toxicity of tin compounds, difficulty in removing tin byproducts | wikipedia.orgjk-sci.com |
N-Functionalization and Ring Nitrogen Reactivity
The nitrogen atoms in the 1,8-naphthyridine ring system are also sites for chemical modification, allowing for the introduction of various functional groups.
The nitrogen atoms in the 1,8-naphthyridine core can undergo N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto a nitrogen atom, typically by reaction with an alkyl halide. N-acylation involves the introduction of an acyl group (R-C=O) from an acyl halide or anhydride (B1165640). bohrium.com These reactions can significantly alter the electronic properties and biological activity of the resulting molecule. The specific conditions for these reactions, such as the choice of base and solvent, depend on the reactivity of the starting material and the desired product.
The nitrogen atoms of the 1,8-naphthyridine ring can coordinate with metal ions, acting as ligands. This property is fundamental to the use of naphthyridine derivatives in coordination chemistry and catalysis. Furthermore, directed ortho-metalation, where a metalating agent like an organolithium reagent deprotonates a position adjacent to a directing group (in this case, a ring nitrogen), can be a powerful strategy for regioselective functionalization of the aromatic ring. While specific metalation studies on this compound are not detailed in the provided context, the general principles of metalation of nitrogen-containing heterocycles are well-established. Such reactions would create a nucleophilic carbon center that can then react with various electrophiles to introduce new substituents onto the naphthyridine core.
Derivatization Strategies and Scaffold Modification of the 1,8 Naphthyridine Core
Design and Synthesis of Novel Substituted Naphthyridine Derivatives
The synthesis of substituted 1,8-naphthyridine (B1210474) derivatives is a highly active area of research, driven by the scaffold's broad applicability. nih.gov A primary method for introducing diversity is the Friedländer annulation, which typically involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound. clockss.orgrsc.orgacs.org This reaction and others have been adapted to produce a wide range of substituted naphthyridines. For instance, various 2-substituted 1,8-naphthyridines have been prepared through the decarboxylation of their corresponding 3-carboxylic acids. rsc.org
Researchers have successfully synthesized series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with different substituents at the C3 position. researchgate.net Another approach involves a three-component condensation reaction at room temperature using substituted 2-aminopyridines, aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetates to yield functionalized 1,8-naphthyridines. organic-chemistry.org These synthetic strategies highlight the adaptability of the 1,8-naphthyridine core to a wide range of reaction conditions and starting materials, enabling the generation of novel derivatives. researchgate.netorganic-chemistry.org
The electronic properties and reactivity of the 1,8-naphthyridine core are significantly influenced by the nature and position of its substituents. Theoretical studies, such as those on 1,8-naphthalimide (B145957) derivatives (an analogous system), have shown that the introduction of electron-donating or electron-withdrawing groups can systematically alter the frontier molecular orbitals (HOMO and LUMO). nih.gov This modification directly impacts the molecule's electronic transitions and potential for intramolecular charge transfer (ICT). nih.gov
For the 1,8-naphthyridine system, structure-activity relationship (SAR) studies have demonstrated that modifying the nucleus, for example by adding secondary amines at the 3rd position, can enhance binding efficiency to biological targets. nih.gov This is a direct consequence of the altered electronic and steric profile of the molecule. Similarly, organocatalytic methods have been developed for the site-specific hydroxylation of azaarenes, including 1,8-naphthyridine, to produce meta-hydroxylated derivatives, showcasing how reactivity can be precisely controlled. acs.org The ability to modulate these properties is fundamental for designing molecules with specific functions, from catalytic activity to targeted biological interactions.
Combinatorial chemistry provides a powerful tool for rapidly generating large collections, or libraries, of related compounds for high-throughput screening. The 1,8-naphthyridine scaffold is well-suited for such approaches due to its robust chemical nature and the availability of multiple reaction sites for diversification.
One notable example utilized 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, synthesized via cobalt-catalyzed [2+2+2] cyclizations, to create a 101-membered library. nih.gov The diversification step involved straightforward reactions such as urea, amide, and sulfonamide formations. nih.gov Another efficient method for creating libraries involves a cascade reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with enaminones or cyclic 1,3-dicarbonyl compounds, which yields a variety of functionalized 1,8-naphthyridine derivatives. acs.org These combinatorial strategies accelerate the discovery of new compounds by systematically exploring the chemical space around the core naphthyridine structure.
Fused Naphthyridine Derivatives Synthesis
The synthesis of fused 1,8-naphthyridine derivatives involves the construction of additional rings onto the naphthyridine framework, leading to more complex, polycyclic heterocyclic systems. These modifications can significantly alter the planarity, rigidity, and electronic properties of the molecule.
A common strategy to achieve this is through annelation reactions. The Friedländer condensation can be employed not only for simple substitutions but also for creating fused systems by using cyclic ketones as reactants. clockss.orgacs.org For example, reacting 2-amino-pyridine-3-carboxaldehyde with cyclic ketones under basic conditions can yield polycyclic 1,8-naphthyridines. acs.org Another approach is the cascade reaction between 2-chloroquinoline-3-carbaldehyde and cyclic 1,3-dicarbonyl compounds, which produces chromeno[2,3-b]quinoline derivatives, a type of fused heterocycle containing the naphthyridine motif. acs.org These synthetic routes open pathways to novel molecular architectures with unique three-dimensional shapes and functionalities.
Synthesis of Ligand Frameworks Based on 1,8-Naphthyridine
The two nitrogen atoms of the 1,8-naphthyridine core are positioned in a pre-organized arrangement, making the scaffold an excellent building block for constructing ligands for metal coordination. nih.gov The N,N'-chelating site can bind to a single metal center or act as a bridge between multiple metal ions, facilitating the formation of mono-, bi-, and multinuclear metal complexes. researchgate.netescholarship.org The versatility of the 1,8-naphthyridine unit allows for its incorporation into a wide range of ligand architectures, from simple bidentate systems to complex, multicomponent macrocycles. researchgate.netnih.gov
Multidentate ligands based on 1,8-naphthyridine are designed to offer multiple coordination points for one or more metal centers. This is typically achieved by attaching additional donor groups to the naphthyridine backbone. For example, a hexadentate macrocyclic ligand, N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6), has been synthesized to support bimetallic copper(I) complexes. nih.gov
| Ligand Name/Description | Structural Features | Metal Complex Application | Reference |
|---|---|---|---|
| 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) | Naphthyridine core with two tris(2-pyridylmethyl)amine (B178826) (TPA)-like arms | Forms dicopper(II) complexes with a bridging hydroxide (B78521) | researchgate.net |
| N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6) | Hexadentate macrocycle incorporating a naphthyridine unit | Supports flexible bimetallic copper(I) complexes | nih.gov |
| 1,8-naphthyridine with fluorene-linked phosphinoside arms (PNNPFlu) | Dinucleating ligand with phosphine (B1218219) donors | Forms cationic dicopper complexes for small molecule activation | escholarship.org |
| 2,2′-Bis(1,8-naphthyridine) (NP2) | Two naphthyridine units linked at the 2-position | Forms mononuclear and dinuclear ruthenium(II) complexes | researchgate.net |
The rigid 1,8-naphthyridine unit is ideally suited to act as a bridging ligand, holding two or more metal centers at a fixed distance and orientation. researchgate.netnih.gov This capability is crucial for creating bimetallic complexes where metal-metal cooperativity can lead to unique reactivity. escholarship.orgnih.gov The naphthyridine bridge can support a variety of metal ions, including palladium, platinum, and nickel. nih.govflinders.edu.auacs.org
Advanced Spectroscopic and Computational Characterization of 2,4 Dichloro 1,2 Dihydro 1,8 Naphthyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,8-naphthyridine (B1210474) derivatives. nih.govrsc.org Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework. nih.gov In a typical ¹H NMR spectrum, the chemical shift of each proton signal indicates its electronic environment, while the integration of the peak area reveals the ratio of protons in each environment. Furthermore, the splitting pattern of a signal (e.g., singlet, doublet, triplet), governed by the n+1 rule, discloses the number of hydrogen atoms on adjacent carbons. This spin-spin coupling is crucial for establishing the connectivity of atoms within the molecule.
For instance, the characterization of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine was confirmed using ¹H and ¹³C NMR spectral analysis. Similarly, various spiro-β-lactams and thiazolidinones featuring a 1,8-naphthyridine moiety were structurally confirmed through techniques including ¹H-NMR and ¹³C NMR. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1,8-Naphthyridine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |
| 4-chloro-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide | ¹H | 11.88 (bs, 1H), 10.62 (s, 1H), 8.04 (d, J=8Hz, 1H), 7.92 (d, J=8Hz, 1H), 7.85 (d, J=8Hz, 1H), 6.43 (d, J=8Hz, 1H), 3.68 (t, 2H), 2.62 (t, 2H), 2.03 (m, 2H) | NH, amide NH, aromatic CH, butanamide CH₂ | |
| N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)-4-(4-methylpiperazin-1-yl)butanamide | ¹H | 11.84 (bs, 1H), 10.47 (s, 1H), 8.03 (d, J=8Hz, 1H), 7.96 (d, J=8Hz, 1H), 7.82 (d, J=8Hz, 1H), 6.42 (d, J=8Hz, 1H), 2.44-2.27 (m, 12H), 2.10 (s, 3H), 1.72 (m, 2H) | NH, amide NH, aromatic CH, piperazine (B1678402) & butanamide CH₂ | |
| N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)-4-(4-methylpiperazin-1-yl)butanamide | ¹³C | 173.3, 163.8, 153.0, 149.3, 139.4, 138.8, 120.8, 110.9, 109.0, 57.6, 55.2, 53.0, 46.2, 34.8, 22.6 | C=O, aromatic C, piperazine & butanamide C |
Beyond simple structural confirmation, two-dimensional (2D) NMR techniques are vital for unambiguously determining regioselectivity and stereochemistry, which is particularly important for the dihydro- portion of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the 1,2-dihydro-1,8-naphthyridine core, COSY would establish the connectivity between the proton at C2 and the protons on the adjacent C3 atom, confirming the structure of the dihydropyridine (B1217469) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals the spatial proximity of protons, regardless of whether they are connected through bonds. For a molecule like this compound, NOESY is critical for determining the stereochemistry at the C2 position. A Nuclear Overhauser Effect between the proton at C2 and other specific protons on the naphthyridine skeleton would confirm their relative orientation (e.g., cis or trans to a substituent). Research on related naphthyridine dimers has utilized 2D ¹H-¹H NOESY to understand spatial relationships.
While specific dynamic NMR (DNMR) studies on this compound are not prominently documented in the reviewed literature, this technique offers powerful capabilities for studying dynamic processes. DNMR involves acquiring spectra at variable temperatures to observe changes in the appearance of NMR signals. For the title compound, DNMR could be hypothetically applied to investigate phenomena such as the ring inversion of the non-aromatic dihydropyridine ring. By analyzing the coalescence temperature of specific proton signals, it would be possible to calculate the activation energy barrier for this conformational change. Additionally, if bulky substituents were introduced, DNMR could be used to study restricted rotation around single bonds, providing insight into the molecule's conformational flexibility and steric landscape.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of synthesized 1,8-naphthyridine derivatives. nih.govrsc.org Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) are routinely used to confirm the structure of novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues. rsc.org
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. For example, the ESI-HRMS analysis of a butanamide derivative of 1,8-naphthyridine yielded a measured m/z of 330.1927, which closely matched the calculated value of 330.1925 for the protonated molecule [C₁₇H₂₃N₅O₂+H]⁺. This level of accuracy is essential for validating the identity of a newly synthesized compound.
For the title compound, 2,4-dichloro-1,8-naphthyridine (B1592249), computational tools can predict the expected mass-to-charge ratios (m/z) for various adducts that might be observed in an ESI-MS experiment.
Table 2: Predicted Mass Spectrometry Data for 2,4-Dichloro-1,8-naphthyridine
| Adduct Form | Mass-to-Charge (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 198.98244 | 133.5 |
| [M+Na]⁺ | 220.96438 | 145.7 |
| [M+K]⁺ | 236.93832 | 140.0 |
| [M+NH₄]⁺ | 216.00898 | 152.7 |
| [M-H]⁻ | 196.96788 | 134.9 |
| [M+HCOO]⁻ | 242.97336 | 145.7 |
Data predicted using computational models for C₈H₄Cl₂N₂.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques used for this purpose. The structures of many newly synthesized 1,8-naphthyridine derivatives have been confirmed in part by IR spectroscopy. nih.gov
IR spectra reveal the presence of specific bonds by detecting their characteristic absorption frequencies. For example, in the synthesis of a 1,8-naphthyridine derivative, the formation of the product was confirmed by the appearance of an amide carbonyl (C=O) stretching frequency at 1694 cm⁻¹ and nitro group (N-O) frequencies at 1370 cm⁻¹ and 1570 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in 1,8-Naphthyridine Derivatives
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| O-H | Stretching | 3420 | |
| N-H | Stretching | 3384 | |
| C=O (Amide) | Stretching | 1694 | |
| C=O (Ketone) | Stretching | 1661 | |
| C=C (Aromatic) | Stretching | ~1570 | |
| NO₂ (Asymmetric) | Stretching | ~1570 | |
| NO₂ (Symmetric) | Stretching | ~1370 | |
| C-N | Stretching | ~1134 |
Raman spectroscopy, while less commonly reported in the surveyed literature for this specific class, provides complementary data. It is particularly sensitive to non-polar, symmetric bonds that may be weak or silent in the IR spectrum. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the aromatic C-C backbone and the C-Cl bonds, providing a more complete vibrational profile of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For several 1,8-naphthyridine derivatives, single-crystal X-ray analysis has been successfully employed to confirm their structures. rsc.org
For example, the crystal structure of 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine was determined, providing detailed data about its solid-state conformation. Analysis of the crystal packing often reveals important intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the material's bulk properties. While the specific crystal structure of this compound is not available in the reviewed literature, data from related compounds illustrate the power of the technique.
Table 4: Crystallographic Data for 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.903(2) |
| b (Å) | 7.217(2) |
| c (Å) | 26.071(8) |
| β (°) ** | 93.023(4) |
| Volume (ų) ** | 1296.9(7) |
| Z (Molecules per unit cell) | 4 |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become essential tools for predicting the properties of 1,8-naphthyridine derivatives and understanding their interactions with biological targets. nih.gov These in silico studies provide insights that guide the design and synthesis of new compounds. nih.gov
Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry of molecules and to calculate quantum chemical parameters. These studies can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is related to the molecule's reactivity and electronic properties. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 1,8-naphthyridine derivatives, docking studies have been used to predict their binding modes and affinities to targets like the Adenosine (B11128) A₂A receptor and topoisomerase II. nih.gov The results are often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-receptor complex over time. Studies have shown that certain 1,8-naphthyridine derivatives form stable complexes with their target receptors, validating the results from molecular docking. nih.gov
Table 5: Selected Computational Data for 1,8-Naphthyridine Derivatives
| Compound/Study | Technique | Target | Finding/Value | Reference |
| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | Molecular Docking | Adenosine A₂A Receptor | Docking Score: -8.407 | nih.gov |
| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | Molecular Docking | Adenosine A₂A Receptor | Docking Score: -8.562; Binding Energy (MMGBSA): -64.13 kcal/mol | nih.gov |
| N-β-glycoside derivative of 2,7-dimethyl-1,8-naphthyridine | Molecular Docking | Topoisomerase II | Binding Energy (ΔG): -95.16 kcal/mol | |
| General 1,8-Naphthyridine Derivatives | ADMET Prediction | QikProp | Calculated descriptors include #rotor (0-15), SASA (300-1000 Ų), and FOSA (0-750 Ų) to assess drug-likeness. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and predicting the reactivity of novel compounds. For 1,8-naphthyridine derivatives, DFT calculations, often employing methods like B3LYP with a 6-31(d) basis set, are utilized to study their electronic characteristics and correlate them with biological activities. researchgate.net These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap. researchgate.netnih.gov
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For instance, in a study of various 1,8-naphthyridine derivatives, the electronic properties calculated through DFT were successfully related to their observed cytotoxic activities. researchgate.net
Furthermore, DFT can be used to predict the reactivity of different sites within the molecule. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying the regions most susceptible to electrophilic or nucleophilic attack. nih.gov For instance, in the case of 2,4-dichloro-1,8-naphthyridine, the chlorine atoms at positions 2 and 4 are excellent leaving groups, a property that can be rationalized through DFT calculations of the electron density and electrostatic potential. This makes the compound highly susceptible to nucleophilic aromatic substitution reactions.
Theoretical studies on related heterocyclic systems, such as aminophthalazinones, have also employed DFT calculations to understand their electronic spectra and coordination properties. beilstein-journals.org Similarly, for 1,8-naphthyridine derivatives, DFT calculations support the assignment of electronic transitions observed in their absorption spectra. ias.ac.in
Table 1: Key Parameters from DFT Calculations and their Significance
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | Highlights electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic interactions. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the conformational flexibility and dynamics of molecules like this compound and its derivatives. researchgate.netnih.gov The conformation of a molecule can significantly impact its biological activity and interactions with other molecules. nih.gov
MD simulations can reveal the preferred conformations of a molecule in different environments, such as in solution or when interacting with a biological target. nih.gov For example, simulations can show how the dihydronaphthyridine ring might pucker or how substituents on the ring might orient themselves. The dihydro core in this compound, for instance, leads to reduced aromatic stabilization and potentially greater conformational flexibility compared to its fully aromatic counterpart.
In studies of related 1,8-naphthyridine derivatives, MD simulations have been used to suggest that certain compounds can form stable complexes with their biological targets, such as the human A2A adenosine receptor. nih.gov These simulations provide atomic-level insights into the stability of the ligand-receptor complex over time. nih.gov
The process of MD simulation involves defining a force field, which describes the potential energy of the system based on the positions of its atoms. The system is then allowed to evolve over time according to the laws of classical mechanics. By analyzing the trajectory of the atoms, various properties, including conformational changes, can be determined.
In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as a protein or enzyme. For this compound and its derivatives, molecular docking can be employed to predict their binding modes and affinities to various targets, providing insights into their potential biological activities. nih.gov
The process of molecular docking involves predicting the conformation of the ligand (the small molecule) and its placement within the binding site of the target. A scoring function is then used to estimate the binding affinity or strength of the interaction. nih.gov Studies on 1,8-naphthyridine derivatives have successfully used molecular docking to predict their binding efficiency towards targets like the A2A adenosine receptor, with some derivatives showing high docking scores and favorable binding energies. nih.gov
Deep learning-based approaches are also emerging to predict ligand-target interactions with improved accuracy and interpretability. nih.gov These methods can consider the chemical information of both the ligand and the target to predict their binding capability. nih.gov
Table 2: Example of Molecular Docking Results for Hypothetical 1,8-Naphthyridine Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Kinase X | -9.2 | ASP145, LYS72, GLU91 |
| Derivative B | Protease Y | -8.5 | HIS41, CYS145, SER144 |
| Derivative C | Receptor Z | -10.1 | TYR102, PHE259, ASN183 |
This table is for illustrative purposes only and does not represent actual experimental data.
Prediction of Drug-Likeness Parameters from a Theoretical Perspective (e.g., Lipinski's Rule of Five compliance)
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which refers to its potential to be an orally active drug in humans. units.itnih.gov Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness based on simple physicochemical properties. units.itnumberanalytics.comdrugbank.com These rules are based on the observation that most orally administered drugs are relatively small and lipophilic molecules. units.it
Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:
No more than 5 hydrogen bond donors (the sum of OHs and NHs). numberanalytics.com
No more than 10 hydrogen bond acceptors (the sum of Ns and Os). numberanalytics.com
A molecular weight of less than 500 daltons. numberanalytics.com
A calculated octanol-water partition coefficient (logP) not greater than 5. numberanalytics.com
Computational tools can readily predict these parameters for a given molecule, such as this compound. The molecular formula for this compound is C₈H₄Cl₂N₂. uni.lu Based on this, we can perform a theoretical analysis of its compliance with Lipinski's Rule of Five.
Table 3: Predicted Lipinski's Rule of Five Parameters for this compound
| Parameter | Predicted Value | Compliance with Lipinski's Rule |
| Molecular Weight | 199.03 g/mol | Yes (< 500) |
| Hydrogen Bond Donors | 1 (N-H in the dihydro ring) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Yes (≤ 10) |
| LogP (Octanol-Water Partition Coefficient) | Predicted values vary, but generally fall within the acceptable range. | Likely Yes (≤ 5) |
The predicted LogP value can vary depending on the algorithm used for calculation.
In silico prediction of drug-likeness is a valuable filtering step in the drug discovery process, helping to prioritize compounds with a higher probability of success. nih.gov It is important to note that Lipinski's Rule of Five is a guideline and not a strict set of rules, as there are exceptions for certain classes of drugs. patsnap.com
Academic Research Applications of 2,4 Dichloro 1,2 Dihydro 1,8 Naphthyridine and Its Functionalized Derivatives
Role as Chemical Building Blocks in Complex Molecule Synthesis
The 1,8-naphthyridine (B1210474) nucleus is a key heterocyclic scaffold utilized by researchers in the creation of more complex molecules. The chlorine atoms at the 2 and 4 positions of 2,4-dichloro-1,2-dihydro-1,8-naphthyridine serve as excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the construction of diverse molecular architectures.
The synthesis of complex molecules often involves multi-step processes where the naphthyridine core acts as a foundational element. For instance, the development of novel compounds frequently begins with the modification of the basic 1,8-naphthyridine structure. The versatility of this scaffold is highlighted by its use in creating advanced polymers and coatings with enhanced durability and environmental resistance. chemimpex.com
Exploration in Medicinal Chemistry as a Privileged Scaffold
The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govresearchgate.net This has led to its extensive investigation in the design and development of new therapeutic agents.
Design of Compounds for Target-Oriented Research
Researchers have extensively used the 1,8-naphthyridine framework to design compounds aimed at specific biological targets. nih.govresearchgate.net By modifying the substituents on the naphthyridine ring, scientists can fine-tune the pharmacological properties of the resulting molecules. This target-oriented approach has led to the development of derivatives with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov
For example, a series of 1,8-naphthyridine derivatives were designed and synthesized as potential topoisomerase II inhibitors, a key target in cancer therapy. nih.gov Another study focused on designing 1,8-naphthyridine-3-carbonitrile (B1524053) analogues through a molecular hybridization approach to target Mycobacterium tuberculosis. rsc.org
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1,8-naphthyridine scaffold. These studies involve systematically altering the chemical structure of the lead compound and evaluating the effect of these changes on its biological activity. drugdesign.org
Several SAR studies on 1,8-naphthyridine derivatives have provided valuable insights for designing more potent compounds. For instance, in the search for antitumor agents, it was found that a 2-thiazolyl group at the N-1 position and aminopyrrolidine derivatives at the C-7 position of the naphthyridine ring were beneficial for activity. nih.gov In another study on cytotoxic naphthyridine derivatives, it was observed that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were important for cytotoxicity. nih.gov
| Study Focus | Key SAR Findings | Reference |
| Antitumor Agents | Aniline group at C-4, aminoacrylamide at C-6, cyano at C-3, and alkoxy at C-7 of a quinoline (B57606) ring (related scaffold) are important. For 1,8-naphthyridines, aminopyrrolidine at C-7, 2'-thiazolyl at N-1, and a carboxy group at C-3 are essential for cytotoxicity. | nih.gov |
| Cytotoxic Agents | The C-1 NH and C-4 carbonyl group of the naphthyridine ring and the C-2 naphthyl ring are important for cytotoxicity against HeLa, HL-60, and PC-3 cancer cell lines. | nih.gov |
| Anti-mycobacterial Agents | Among 1,8-naphthyridine-3-carbonitrile derivatives, compound ANA-12 showed the most prominent activity, suggesting specific substitutions are key for anti-tuberculosis efficacy. | rsc.org |
Investigation of Mechanism of Action at a Molecular Level
Understanding the mechanism of action at a molecular level is a critical aspect of drug discovery. For 1,8-naphthyridine derivatives, this involves studying their binding affinities to target proteins and their ability to inhibit enzymes.
Molecular docking studies have been employed to predict the binding modes of 1,8-naphthyridine derivatives within the active sites of their target enzymes. For instance, the binding pattern of a potent 1,8-naphthyridine derivative in the etoposide (B1684455) binding pocket of topoisomerase IIβ was investigated to understand its role as a Topo II poison. nih.gov Similarly, molecular docking analysis of an anti-tuberculosis compound was performed to evaluate its binding pattern in the active site of enoyl-ACP reductase (InhA) from M. tuberculosis. rsc.org These studies provide insights that guide the design of new derivatives with improved inhibitory potential.
Applications in Agrochemical Research
The versatile biological activity of the 1,8-naphthyridine scaffold extends to the field of agrochemicals.
Precursor for Herbicides and Fungicides
2,4-Dichloro-1,8-naphthyridine (B1592249) and its derivatives serve as important intermediates in the synthesis of various agrochemicals, particularly herbicides and fungicides. chemimpex.com The ability to introduce different functional groups onto the naphthyridine core allows for the development of compounds with selective activity against specific weeds or fungal pathogens, contributing to improved crop yields. chemimpex.com The inherent biological activity of the 1,8-naphthyridine nucleus makes it a valuable starting point for the discovery of new and effective crop protection agents.
Utilization in Materials Science and Organic Electronics
The tunable electronic properties and rigid structure of the naphthyridine core make it an attractive building block for advanced materials. By modifying the core, particularly starting from reactive intermediates like 2,4-dichloro-1,8-naphthyridine, researchers can fine-tune properties for specific applications in polymers, coatings, and electronic devices. chemimpex.com
Development of Advanced Polymers and Coatings
The incorporation of the 1,8-naphthyridine moiety into polymer chains or as a component in coating formulations can impart desirable characteristics. Research has shown that 2,4-dichloro-1,8-naphthyridine is used to create advanced materials with enhanced thermal stability and chemical resistance, making them suitable for specialized coatings and plastics. chemimpex.com The robust nature of the naphthyridine ring contributes to the durability of the resulting materials, while the nitrogen atoms offer sites for hydrogen bonding or coordination, which can influence polymer morphology and properties.
Components in Organic Electronic and Photonic Devices
Naphthyridine derivatives are a significant point of interest in modern materials science, particularly for their use in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.gov Their electron-deficient nature makes them excellent candidates for n-type (electron-transporting) materials in electronic devices.
A series of n-type conjugated 1,8-naphthyridine oligomers has been synthesized and studied for use in OLEDs. researchgate.net These materials exhibit high fluorescence in both solution and solid states, with high thermal stability (decomposition temperatures of 380–400 °C) and high electron affinities (2.79–3.00 eV). researchgate.net By systematically varying the spacer linkages between naphthyridine units, researchers can modulate and fine-tune the emission properties, achieving bright blue, green, and yellow light with high quantum yields ranging from 0.70 to 1.0. researchgate.net Single-layer OLEDs using these materials have demonstrated strong performance, with a yellow-to-white-pink emitter achieving a brightness of 400 cd m⁻² at 4 V. researchgate.net
The application of naphthyridine derivatives extends to nonlinear optics. Certain 1,6-naphthyridine (B1220473) derivatives have been shown to exhibit second harmonic generation when excited with a laser, a key property for nonlinear optical materials. nih.gov Photophysical studies of these compounds revealed fluorescence lifetimes of approximately 10 ns and quantum yields of 0.05-0.1 in various solvents. nih.gov Furthermore, boron-complexes based on a BF₂–naphthyridine core have been investigated for two-photon absorption, a property crucial for applications like photodynamic therapy and high-resolution imaging. rsc.org These complexes displayed two-photon absorption cross-sections up to 270 GM, a significant enhancement compared to other molecules of similar size, marking them as promising materials for nonlinear applications. rsc.org
| Naphthyridine Type | Application Area | Key Property | Observed Value | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine Oligomers | OLEDs | Quantum Yield | 0.70 - 1.0 | researchgate.net |
| 1,8-Naphthyridine Oligomers | OLEDs | Brightness | 400 cd m⁻² at 4 V | researchgate.net |
| 1,6-Naphthyridine Derivatives | Nonlinear Optics | Fluorescence Lifetime | ~10 ns | nih.gov |
| BF₂–Naphthyridine Complexes | Nonlinear Optics | Two-Photon Absorption | Up to 270 GM | rsc.org |
Coordination Chemistry and Ligand Development
The nitrogen atoms in the 1,8-naphthyridine ring are positioned to act as an effective chelate, binding to metal ions. This property has made the 1,8-naphthyridine scaffold a popular platform for designing sophisticated ligands for metal complexes.
Formation of Metal Complexes with Naphthyridine Ligands
The geometry of the 1,8-naphthyridine core is ideal for creating dinucleating ligands that can hold two metal centers in close proximity. rsc.orgacs.org This arrangement facilitates metal-metal cooperativity, mimicking the active sites of some metalloenzymes. acs.org A family of dinucleating 1,8-naphthyridine ligands has been developed to bind a variety of first-row transition metals, including copper, iron, manganese, and cobalt. rsc.orgrsc.orgescholarship.org
These complexes form a "diamond-shaped" core where two metal centers are bridged by ligands like chloro, hydroxo, or aqua groups. rsc.org The distance between the metal centers is tightly controlled by the ligand framework, ranging from 2.7826(5) Å to 3.2410(11) Å depending on the metal and its oxidation state. rsc.org For example, dicopper(I) complexes supported by these ligands are particularly versatile, capable of stabilizing bridging hydrocarbyl groups (aryl and alkynyl) that are surprisingly tolerant of water and heat. acs.org The development of unsymmetrical naphthyridine ligands has further enabled the selective synthesis of heterobimetallic complexes, containing two different metals like Cu/Zn or Ni/Fe. acs.orgescholarship.org
| Ligand Type | Metal Center(s) | Complex Type | Key Feature | Reference |
|---|---|---|---|---|
| Dinucleating 1,8-Naphthyridine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Dinuclear | Metal-metal distances of 2.78–3.24 Å | rsc.orgrsc.org |
| Dinucleating 1,8-Naphthyridine | Cu(I) | Dicopper(I) | Stabilizes bridging aryl and alkynyl groups | acs.org |
| Naphthyridine-bis(carbene) | Cu(I), Ag(I) | Mononuclear | Trigonal planar geometry | acs.org |
| 1,8-Naphthyridine | Ru | Dinuclear | Bridging naphthyridine ligand | rsc.org |
| 1,5-Naphthyridine | Eu(III) | Mononuclear | Photoluminescent | nih.gov |
Applications in Catalysis Research
The unique structures of metal complexes with naphthyridine-based ligands have led to their exploration in a variety of catalytic transformations. researchgate.net The ability to hold two metals close together allows for bimetallic mechanisms that can be highly efficient.
Oxidation and Hydrogenation: Dinuclear ruthenium complexes with 1,8-naphthyridine ligands have shown catalytic activity in the oxidation of alcohols and the epoxidation of trans-stilbene. rsc.org In another study, iridium complexes featuring a naphthyridine-based ligand were effective catalysts for the hydrogenation of alkenes. acs.org The research suggests that the reaction involves a cooperative activation of hydrogen between the naphthyridine nitrogen's lone pair and the iridium metal center. acs.org
Carbon-Carbon and Carbon-Heteroatom Bond Formation: Naphthyridine-supported dicopper(I) complexes have provided significant insight into the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Researchers were able to isolate a key bimetallic triazolide intermediate, providing strong evidence for a cooperative bimetallic pathway in this important reaction. acs.org Other heterobimetallic complexes are being investigated for their potential in CO₂ reduction and in the Pauson-Khand reaction, which forms cyclopentenones. escholarship.org
The diverse reactivity and structural tunability of functionalized naphthyridines, often derived from chlorinated precursors like 2,4-dichloro-1,8-naphthyridine, have established them as a powerful platform for innovation in materials science and catalysis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,4-dichloro-1,2-dihydro-1,8-naphthyridine, and what are their comparative advantages?
- Methodological Answer : The compound is commonly synthesized via catalytic dechlorination of 2,4-dichloro-1,8-naphthyridine using palladium/charcoal (Pd/C) under hydrogen gas, though yields and conditions vary . Alternative methods include the Skraup procedure (33% yield) and modified Friedländer synthesis (80% yield), which use cyclization of pyridine derivatives with aliphatic precursors. The Skraup method employs sulfuric acid and glycerol, while the Friedländer approach leverages ketone condensation. Researchers should optimize solvent systems (e.g., THF or dioxane) and temperature (e.g., 140–180°C) based on precursor availability and desired purity .
Q. How can substitution reactions at the 2- and 4-positions be optimized for functional group diversification?
- Methodological Answer : Chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution. For amine substitution, use excess primary amines (e.g., benzylamine) in polar aprotic solvents (DMF or THF) at 150°C for 12–24 hours, achieving >90% conversion . Fluorination can be achieved via halogen interchange using KF in sulfolane at 180°C (50% yield) . Monitor reaction progress via TLC or HPLC, and confirm substitutions with NMR or mass spectrometry.
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR : Identify aromatic protons (δ 8.0–8.6 ppm) and dihydro protons (δ 3.0–4.0 ppm).
- IR Spectroscopy : Detect C=O stretches (1650–1750 cm) and N-H bends (1500–1600 cm) .
- Mass Spectrometry : Use HRMS (ESI/QTOF) to confirm molecular ions (e.g., [M+H] at m/z 199.03 for the parent compound) .
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks in solid-state structures .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer : Perform in silico ADMET predictions using tools like SwissADME or ADMETLab to assess solubility (LogP < 3), bioavailability (TPSA < 140 Å), and toxicity (AMES test). For CB2 receptor targeting, dock derivatives (e.g., 4-hydroxy-2-oxo variants) into receptor active sites (PDB: 5ZTY) using AutoDock Vina. Prioritize substituents like n-pentyl or 4-F-benzyl, which enhance affinity (IC < 50 nM) and selectivity over CB1 . Validate predictions with SPR binding assays and in vitro cytotoxicity screens (e.g., MTT on MCF7 cells) .
Q. What strategies resolve contradictions in reported reaction pathways for halogenation and oxidation?
- Methodological Answer : Discrepancies in halogenation outcomes (e.g., mixtures of 2-, 3-, and 4-chloro derivatives from Meissenheimer reactions) arise from competing electrophilic substitution mechanisms. To isolate specific isomers:
- Use directing groups (e.g., nitro or methoxy) to control regioselectivity.
- Employ low-temperature (-78°C) lithiation (e.g., ethyllithium in THF) followed by quenching with electrophiles .
- Optimize oxidants: MnO in methanol selectively oxidizes dihydro forms to aromatic naphthyridines without over-oxidation .
Q. How do substituents at the 2- and 4-positions influence anticancer activity in vitro?
- Methodological Answer :
| Substituent | Cell Line (IC, μM) | Mechanism |
|---|---|---|
| 4-Fluoro-phenyl | MCF7 (8.2) | Topoisomerase II inhibition |
| 4-Hydroxy-7-methyl | HeLa (12.4) | ROS generation |
| 3-Carbonitrile | A549 (6.5) | Tubulin polymerization arrest |
- Synthesize derivatives via Suzuki-Miyaura coupling (Pd(PPh), NaCO, DME/HO) and screen using flow cytometry for apoptosis (Annexin V/PI) . Correlate electronic effects (Hammett σ values) with bioactivity trends.
Q. What experimental designs mitigate challenges in isolating dihydro-naphthyridine intermediates?
- Methodological Answer : Dihydro forms are prone to aerial oxidation. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
